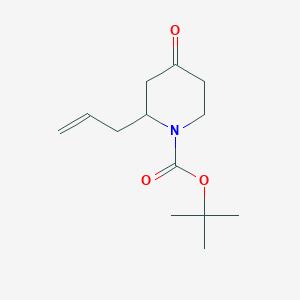![molecular formula C20H17ClN2O2 B14888486 1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group and an isoxazole ring
Méthodes De Préparation
The synthesis of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reactions: The final step involves coupling the isoxazole ring with the quinoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or the isoxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: This compound shares the chlorophenyl group but has a different core structure, leading to different chemical and biological properties.
Setanaxib: Another compound with a chlorophenyl group, but with a different mechanism of action and applications.
Tinengotinib: A compound with a similar core structure but different substituents, leading to different biological activities.
Propriétés
Formule moléculaire |
C20H17ClN2O2 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
1-[[3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-13-10-20(24)23(19-9-5-3-6-15(13)19)12-14-11-18(22-25-14)16-7-2-4-8-17(16)21/h2-10,14H,11-12H2,1H3 |
Clé InChI |
VOOJGCYWLXADSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=CC=CC=C12)CC3CC(=NO3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


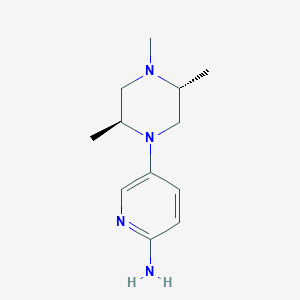
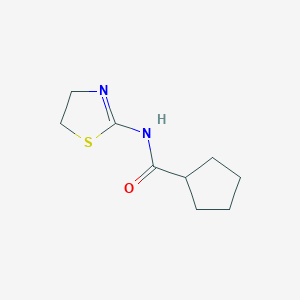
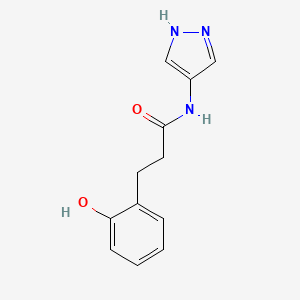
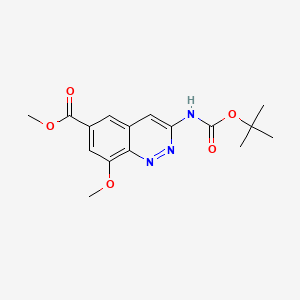
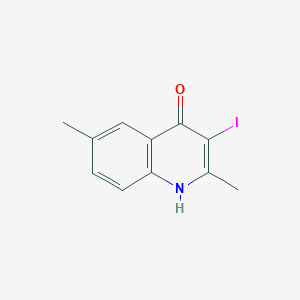
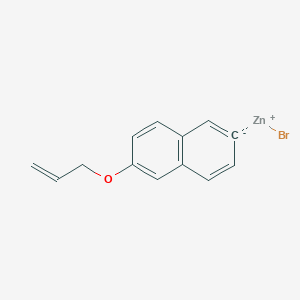
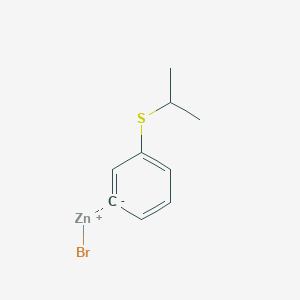


![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)
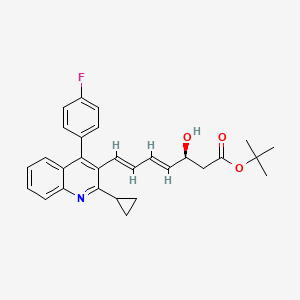
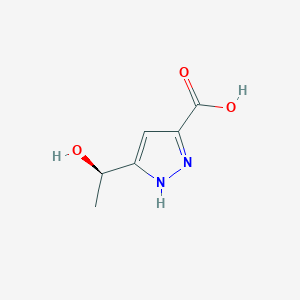
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
